molecular formula C22H26Cl3N5OS B14147725 N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}heptanamide CAS No. 301816-52-4

N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}heptanamide

Cat. No.: B14147725
CAS No.: 301816-52-4
M. Wt: 514.9 g/mol
InChI Key: SIJXHAYISYGVCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}heptanamide is a complex organic compound with a unique structure that includes trichloro, phenyldiazenyl, and carbamothioyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}heptanamide typically involves multiple steps. One common approach includes the following steps:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Reduction: Conversion of the nitro group to an amine.

    Diazotization: Formation of a diazonium salt from the amine.

    Coupling Reaction: Reaction of the diazonium salt with another aromatic compound to form the phenyldiazenyl group.

    Thioamide Formation: Introduction of the carbamothioyl group.

    Final Coupling: Reaction with 2,2,2-trichloroethylamine to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}heptanamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioamide group to a sulfoxide or sulfone.

    Reduction: Reduction of the diazenyl group to an amine.

    Substitution: Halogen substitution reactions at the trichloroethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen exchange reactions using reagents like sodium iodide in acetone.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}heptanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}heptanamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}acetamide
  • N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}hexanamide

Uniqueness

N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}heptanamide is unique due to its heptanamide group, which may confer different physical and chemical properties compared to its analogs.

Properties

CAS No.

301816-52-4

Molecular Formula

C22H26Cl3N5OS

Molecular Weight

514.9 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(4-phenyldiazenylphenyl)carbamothioylamino]ethyl]heptanamide

InChI

InChI=1S/C22H26Cl3N5OS/c1-2-3-4-8-11-19(31)27-20(22(23,24)25)28-21(32)26-16-12-14-18(15-13-16)30-29-17-9-6-5-7-10-17/h5-7,9-10,12-15,20H,2-4,8,11H2,1H3,(H,27,31)(H2,26,28,32)

InChI Key

SIJXHAYISYGVCW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)N=NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.